2-Chloro-9-propylacridine
Description
2-Chloro-9-propylacridine is a substituted acridine derivative featuring a chlorine atom at position 2 and a propyl group at position 9 of the acridine core. Acridines are nitrogen-containing heterocyclic compounds known for their planar aromatic structure, which facilitates intercalation into DNA and interactions with biological targets.
Properties
Molecular Formula |
C16H14ClN |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-chloro-9-propylacridine |
InChI |
InChI=1S/C16H14ClN/c1-2-5-12-13-6-3-4-7-15(13)18-16-9-8-11(17)10-14(12)16/h3-4,6-10H,2,5H2,1H3 |
InChI Key |
RWVIFKGSOCUUAR-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
Canonical SMILES |
CCCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Table 1: Structural Analogs of 2-Chloro-9-propylacridine
Key Observations:
- Substituent Position : The position of substituents significantly impacts reactivity and applications. For example, 9-Chloroacridine (Cl at C9) is used in spectrophotometry due to its chromophoric properties, whereas this compound’s Cl at C2 may alter electronic distribution and steric hindrance .
- Alkyl vs. Charged Groups: The propyl group in this compound increases lipophilicity compared to polar groups like carboxylic acid (e.g., Acridine-9-carboxylic acid, ) or quaternary ammonium salts (e.g., 3,6-Bis(dimethylamino)-10-propylacridinium iodide) .
Physicochemical and Functional Properties
Table 2: Predicted Physicochemical Properties
- Spectroscopic Properties : Chloro-substituted acridines (e.g., 9-Chloroacridine) exhibit strong UV-Vis absorbance, suggesting that this compound may also serve as a chromophore in analytical methods .
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